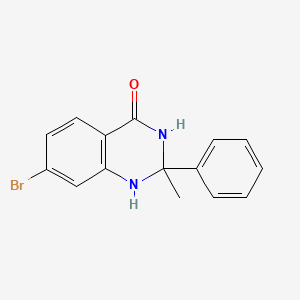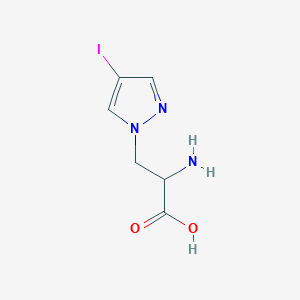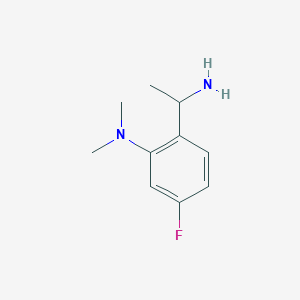![molecular formula C15H26N2O3 B13078349 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Boc-2,9-diaza-spiro[65]dodecan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure The compound features a spiro linkage between a diaza ring and a dodecanone ring, with a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diaza compound with a dodecanone derivative under acidic or basic conditions to form the spiro linkage.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the protection of the nitrogen atom, facilitating further synthetic manipulations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Boc-2,9-diaza-spiro[65]dodecan-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can mimic natural products, making it a candidate for developing new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and catalysts.
Wirkmechanismus
The mechanism of action of 9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with these targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Boc-2,9-diaza-spiro[5.5]undecan-1-one: A similar spirocyclic compound with a smaller ring size.
9-Boc-2,9-diaza-spiro[7.5]tridecan-1-one: A spirocyclic compound with a larger ring size.
9-Boc-2,9-diaza-spiro[6.6]dodecan-1-one: A compound with an additional ring in the structure.
Uniqueness
9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one is unique due to its specific ring size and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.
Eigenschaften
Molekularformel |
C15H26N2O3 |
|---|---|
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
tert-butyl 7-oxo-2,8-diazaspiro[5.6]dodecane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-6-8-15(11-17)7-4-5-9-16-12(15)18/h4-11H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
OOPZEUYAKBMPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13078275.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13078280.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)

![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)

![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)



![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)
